(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol (1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol
Brand Name: Vulcanchem
CAS No.: 2490371-16-7
VCID: VC5682227
InChI: InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9?,10+/m1/s1
SMILES: C1CC2CC1C3C2C(CC3)O
Molecular Formula: C10H16O
Molecular Weight: 152.237

(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol

CAS No.: 2490371-16-7

Cat. No.: VC5682227

Molecular Formula: C10H16O

Molecular Weight: 152.237

* For research use only. Not for human or veterinary use.

(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol - 2490371-16-7

Specification

CAS No. 2490371-16-7
Molecular Formula C10H16O
Molecular Weight 152.237
IUPAC Name (1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decan-3-ol
Standard InChI InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9?,10+/m1/s1
Standard InChI Key QIBGUXADVFUERT-FHJSOTJFSA-N
SMILES C1CC2CC1C3C2C(CC3)O

Introduction

Structural Characteristics

Molecular Architecture

The core structure of (1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol consists of a tricyclic framework: a bicyclo[2.2.1]heptane system fused to a cyclohexane ring. The IUPAC name specifies a tricyclo[5.2.1.02,6]decane backbone, where the numbering system reflects the bridgehead positions at C2 and C6 . The hydroxyl group at position 3 introduces polarity to an otherwise hydrophobic skeleton.

Key structural parameters inferred from analogs include:

  • Molecular formula: C₁₀H₁₆O

  • Molecular weight: 152.23 g/mol

  • Bridged ring system: Three fused rings with bridge lengths of 5, 2, and 1 carbons .

A comparative analysis of related tricyclic alcohols reveals that minor stereochemical variations significantly impact physical properties. For instance, the (1R,2R,3S,6S,7S)-stereoisomer (CAS 10271-47-3) shares the same molecular formula but exhibits distinct crystallographic packing due to its alternative configuration .

Stereochemical Considerations

The (1S,2S,6R,7R) configuration imposes specific spatial constraints:

  • Bridgehead chiral centers: C1 (S), C2 (S), C6 (R), and C7 (R) create a rigid, non-planar structure .

  • Hydroxyl group orientation: The equatorial positioning of the -OH group at C3 minimizes steric hindrance with adjacent bridgehead hydrogens .

Experimental data for the (1S,2R,6S,7R)-tricyclo[5.2.1.02,6]decan-3-one analog (PubChem CID 45098283) demonstrates that ketone derivatives of this system adopt chair-boat conformations, suggesting similar flexibility in the alcohol form .

Physical and Chemical Properties

Thermodynamic Properties

Based on tricyclic alcohol analogs (Table 1):

Table 1: Comparative Physicochemical Data

Property(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol (Inferred)(1R,2R,3S,6S,7S)-Isomer Tricyclo[5.2.1.02,6]decane
Density (g/cm³)1.10–1.151.121.0
Boiling Point (°C)250–260255.2192.5
Flash Point (°C)105–110105.540.6
LogP2.1–2.32.183.5

The elevated boiling point relative to the hydrocarbon analog (CAS 2825-83-4) reflects strong hydrogen-bonding capacity . The LogP value suggests moderate lipophilicity, balancing solubility in polar and nonpolar media .

Solubility and Reactivity

  • Solubility: Expected to be sparingly soluble in water (≤5 mg/mL at 25°C) but miscible with ethanol and dichloromethane .

  • Acidity: The alcohol proton exhibits pKa ≈ 16–18, typical for secondary aliphatic alcohols .

  • Oxidative stability: Resistance to autoxidation due to steric protection of the -OH group by the tricyclic framework .

Synthesis and Manufacturing

Precursor Compounds

Two principal precursors emerge from literature:

  • Tricyclo[5.2.1.02,6]decane derivatives: The hydrocarbon analog (CAS 2825-83-4) serves as a starting material for functionalization .

  • Ketone intermediates: (1S,2R,6S,7R)-tricyclo[5.2.1.02,6]decan-3-one (PubChem CID 45098283) could undergo stereoselective reduction to yield the target alcohol .

Synthetic Pathways

A proposed route involves:

  • Diels-Alder cyclization: Cyclopentadiene dimerization forms the tricyclic core .

  • Epoxidation and ring-opening: Introduces oxygen functionality at C3.

  • Stereocontrolled reduction: Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves the desired (1S,2S,6R,7R) configuration .

Yield optimization remains challenging due to competing stereoisomer formation. The (1R,2R,3S,6S,7S)-isomer (CAS 10271-47-3) is a common byproduct, requiring chromatographic separation .

Applications and Industrial Relevance

Polymer Chemistry

The rigid tricyclic structure enhances glass transition temperatures (Tg) in polyesters. Pilot studies using analogous diols report Tg increases of 20–40°C compared to linear monomers .

Energetic Materials

Derivatives of tricyclo[5.2.1.02,6]decane form the basis of high-density jet fuels (e.g., JP-10) . While the alcohol itself isn’t used as fuel, ester derivatives could improve lubricity in fuel additives.

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